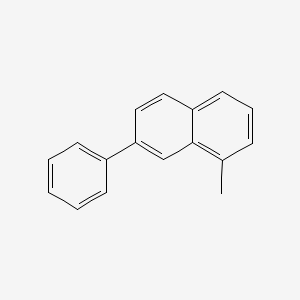

1-Methyl-7-phenylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of 1-Methyl-7-phenylnaphthalene is not explicitly provided in the available literature .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available literature .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available literature .

Scientific Research Applications

Synthesis and Chemical Properties:

- A study by Ohta et al. (1963) focused on the synthesis of methylphenylnaphthalenes, including 1-phenylnaphthalene derivatives, via Grignard reactions.

- Wagh and Bhanage (2015) reported an efficient synthesis protocol for 2-phenylnaphthalenes using a recyclable ionic liquid.

Thermodynamic Properties:

- The thermodynamic properties of 1- and 2-phenyl substituted polyaromatic hydrocarbons, closely related to 1-Methyl-7-phenylnaphthalene, were evaluated for heat transport applications by Mcfarlane et al. (2010).

Applications in Cancer Research:

- A study by Bailly et al. (2013) synthesized 1-phenylnaphthalene lignans, investigating their impact on breast cancer cell growth.

Combustion and Fuel Research:

- The high-temperature oxidation and fuel decay routes of 1-methylnaphthalene were analyzed by Shaddix et al. (1997).

- Fendt et al. (2020) evaluated the stability of 1-methylnaphthalene as a fluorescent tracer in internal combustion engines.

Chemical Engineering Applications:

- Yadav and Salunke (2013) investigated the O-methylation of 2-naphthol with dimethyl carbonate, demonstrating its use in the production of important intermediates in pharmaceuticals.

Biological and Pharmacological Effects:

- Chang et al. (2015) and Chang et al. (2017) explored the anti-inflammatory and anti-cancer activities of 2-phenylnaphthalene derivatives.

Hydrocracking Research:

- The hydrocracking of methylnaphthalenes, which includes 1-methylnaphthalene, was studied by Miki and Sugimoto (1995) to understand its catalytic process under certain conditions.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-methyl-7-phenylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14/c1-13-6-5-9-15-10-11-16(12-17(13)15)14-7-3-2-4-8-14/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXPVLVKZQJPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704730 |

Source

|

| Record name | 1-Methyl-7-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18612-88-9 |

Source

|

| Record name | 1-Methyl-7-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)